methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate
Übersicht
Beschreibung
methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isopropylidene group, an aminooxy group, and a methoxy-oxoethyl ester group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions such as controlled temperature, pH, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include isopropylidene derivatives, aminooxy compounds, and methoxy-oxoethyl esters.
Analyse Chemischer Reaktionen
methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate can be compared with other similar compounds, such as:
(((Isopropylidene)amino)oxy)acetic acid: This compound lacks the methoxy-oxoethyl ester group, which may result in different chemical properties and applications.
(((Isopropylidene)amino)oxy)acetic acid methyl ester: This compound has a methyl ester group instead of a methoxy-oxoethyl ester group, which may affect its reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
114046-35-4 |
---|---|
Molekularformel |
C8H13NO5 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate |
InChI |
InChI=1S/C8H13NO5/c1-6(2)9-14-5-8(11)13-4-7(10)12-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
XRGASIIWBGQTPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOCC(=O)OCC(=O)OC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.